Cas no 5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide)
![2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/5928-42-7x500.png)
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- acetamide, 2-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-N-phenyl-
- 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- CBMicro_037740
- Oprea1_129055
- STK120087
- 2-[(2-anilino-2-oxoethyl)sulfanyl]-N~1~-(2,4-dimethylphenyl)acetamide
- 2-(2-ANILINO-2-OXOETHYL)SULFANYL-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- AC1LEIDQ
- AGN-PC-0JUXT0
- AKOS001220547
- MolPort-000-578-440
- RDKYQXMHYGXNTG-UHFFFAOYSA-N
- 3,5,7-Trihydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- 3-Hydroxywogonin
- 8-Methoxygalangin
- 8-Hydroxygalangin 8-methyl ether
- SR-01000536416-1
- EU-0086371
- Z27782044
- 5928-42-7
- BIM-0037562.P001
- N-(2,4-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
- AG-205/05852034
- DTXSID00350714
- SR-01000536416
-
- インチ: 1S/C18H20N2O2S/c1-13-8-9-16(14(2)10-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
- InChIKey: RDKYQXMHYGXNTG-UHFFFAOYSA-N
- ほほえんだ: S(CC(N([H])C1C=CC=CC=1)=O)CC(N([H])C1C=CC(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 328.1247
- どういたいしつりょう: 328.124549
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 83.5
じっけんとくせい
- 密度みつど: 1.248
- ふってん: 570.7°C at 760 mmHg
- フラッシュポイント: 299°C
- 屈折率: 1.656
- PSA: 58.2
- じょうきあつ: 0.0±1.6 mmHg at 25°C
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN5518-1 mL * 10 mM (in DMSO) |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
TargetMol Chemicals | TN5518-5 mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-24 |
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamideに関する追加情報
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide: An Overview of CAS No. 5928-42-7
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide, with the CAS number 5928-42-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an anilino group, a sulfanyl moiety, and a substituted acetamide. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide consists of a central acetamide core with a sulfanyl group attached to one of the carbonyl carbons. The anilino group, derived from aniline, is linked to the sulfanyl moiety through a carbon chain. Additionally, the acetamide is substituted with a 2,4-dimethylphenyl group, which adds to the compound's complexity and potential biological activity.
Recent studies have explored the pharmacological properties of 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide. One notable area of research is its anti-inflammatory and analgesic effects. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has shown promise in reducing pain responses in animal models of nociception.
The mechanism of action for 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is believed to involve multiple pathways. It has been hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory processes. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, known mediators of inflammation and pain.
In addition to its anti-inflammatory and analgesic properties, 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has also been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings suggest that it may have therapeutic potential in the treatment of certain types of cancer.
The safety profile of 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is another critical aspect of its evaluation. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects in humans.
Synthesis methods for 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide have been optimized to improve yield and purity. Common synthetic routes involve the reaction of 2-anilinoacetic acid with 1-chloroethanesulfonyl chloride followed by coupling with 3-methylaniline. These methods are scalable and can be adapted for large-scale production if the compound progresses to clinical trials.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide in various medical conditions. Early-phase trials have shown promising results, with patients experiencing significant relief from symptoms associated with inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound's ability to target multiple pathways involved in inflammation makes it a promising candidate for further development.
In conclusion, 5928-42-7, or 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide, represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As more data becomes available from ongoing studies and clinical trials, this compound may play a significant role in advancing treatments for inflammatory diseases and cancer.
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